molecular formula C15H15N5OS2 B2414897 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 886927-14-6

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2414897
CAS No.: 886927-14-6
M. Wt: 345.44
InChI Key: PSGBQPKREWGGDG-UHFFFAOYSA-N
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Description

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a triazole ring, and an acetamide group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-10-4-2-5-11(8-10)17-13(21)9-23-15-19-18-14(20(15)16)12-6-3-7-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGBQPKREWGGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the condensation of thiophene derivatives with triazole intermediates. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sulfuric acid . The process may also involve heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products

The major products formed from these reactions can include various substituted derivatives of the original compound, which may have different functional groups attached to the thiophene or triazole rings .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising activity against various bacterial strains. For instance, derivatives of 1,2,4-triazoles have been evaluated for their efficacy against gram-positive and gram-negative bacteria. In comparative studies, certain triazole compounds exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against E. faecalis and other pathogens .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/ml)
Triazole AE. faecalis100
Triazole BS. aureus50
Triazole CP. aeruginosa200

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that certain compounds within this class can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases . The compound's structural features may contribute to its ability to interact with cellular targets involved in cancer progression.

Case Study: JNK Inhibition
A study focused on the structure-activity relationship of triazole derivatives revealed that modifications at specific positions can enhance their potency as c-Jun N-terminal kinase (JNK) inhibitors . This suggests that the compound may have potential as a therapeutic agent in cancer treatment.

Stress-Protective Effects

Recent research has explored the neuroprotective and stress-relieving properties of sodium salts derived from triazole compounds. Specifically, studies on sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated significant stress-protective effects in animal models . Behavioral assessments indicated improvements in the psycho-emotional state of treated rats compared to control groups.

Table 2: Stress-Protective Effects in Animal Models

TreatmentBehavior Improvement (%)
Sodium Triazole Derivative75
Control Group30

Toxicological Studies

Understanding the safety profile of new compounds is crucial for their development into therapeutic agents. Toxicological assessments of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate showed varying degrees of toxicity in heart tissue of rat models . These findings underscore the importance of evaluating both efficacy and safety in drug development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings can facilitate binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide apart is its combination of a thiophene ring with a triazole ring, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

The compound 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4S2C_{13}H_{14N_4S_2}, featuring a triazole ring fused with a thiophene moiety and an m-tolyl group. The presence of sulfur and nitrogen in its structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes or disruption of cellular integrity.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

A study conducted on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that derivatives of this compound showed higher cytotoxicity compared to standard chemotherapy agents like dacarbazine and erlotinib .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Standard Drug IC50 (µM)
IGR395.010.0
MDA-MB-2313.58.0

Other Biological Activities

Research has also indicated potential antioxidant properties of the compound, contributing to its therapeutic profile in stress-related disorders. Additionally, studies on related compounds suggest possible applications in treating metabolic disorders due to their hypoglycemic effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with a triazole moiety often inhibit enzymes involved in DNA synthesis or metabolic pathways.
  • Cell Cycle Modulation : Induction of apoptosis through modulation of cell cycle regulators.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the common synthetic pathways for synthesizing 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, and what critical steps ensure high yield?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with hydrazine or substituted hydrazines .
  • Step 2: Introduction of the thiophen-2-yl group via nucleophilic substitution or coupling reactions, often requiring catalysts like KOH in ethanol/water mixtures .
  • Step 3: Acetamide functionalization through thioether linkage formation. Chloroacetamide intermediates are reacted with the triazole-thiolate under reflux, followed by recrystallization for purification .
    Key considerations: Reaction temperature control (e.g., reflux stability) and stoichiometric precision of chloroacetamide derivatives are critical to avoid side products .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the presence of aromatic protons (thiophene, m-tolyl) and acetamide carbonyl signals .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups like N-H (amine), C=O (acetamide), and C-S (thioether) stretches .
  • Elemental Analysis: Ensures purity by matching experimental and theoretical C, H, N, S percentages .

Q. What preliminary biological activities have been reported for structurally similar triazole-thioacetamide derivatives?

  • Antimicrobial activity: Analogous compounds with thiophene and chlorophenyl substituents show inhibitory effects against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer potential: Triazole-thioacetamides with nitro or methyl groups exhibit moderate cytotoxicity in cancer cell lines via apoptosis induction .
  • Anti-inflammatory properties: Derivatives with electron-withdrawing substituents (e.g., -Cl) reduce COX-2 expression in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole-thioacetamides?

Discrepancies often arise from:

  • Substituent effects: For example, replacing the m-tolyl group with a 4-fluorophenyl moiety alters lipophilicity and bioavailability, impacting activity .
  • Assay variability: Standardize in vitro protocols (e.g., MIC values for antimicrobial testing) and use positive controls (e.g., ciprofloxacin) to normalize results .
  • Purity thresholds: Impurities >2% (by HPLC) can skew bioactivity data; rigorous recrystallization or column chromatography is recommended .

Q. What computational strategies can predict the structure-activity relationship (SAR) of this compound?

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing protein binding .
  • Molecular docking: Simulate interactions with targets like fungal CYP51 (for antifungal activity) or tubulin (for anticancer effects) using software like AutoDock Vina .
  • QSAR modeling: Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to guide synthetic modifications .

Q. How does the stability of this compound under varying pH and temperature conditions affect its experimental applications?

  • pH stability: The thioether linkage may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions, necessitating buffered solutions (pH 6–8) for biological assays .
  • Thermal stability: Decomposition above 150°C (observed in TGA analysis) limits its use in high-temperature reactions .
  • Light sensitivity: Thiophene and triazole moieties may photo-degrade; store samples in amber vials under inert gas .

Q. What strategies optimize the synthetic yield of this compound while minimizing toxic byproducts?

  • Green chemistry approaches: Replace ethanol with PEG-400 as a solvent to reduce waste and improve atom economy .
  • Catalyst optimization: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Byproduct analysis: Monitor reactions via TLC or LC-MS to detect intermediates like unreacted thiols, which can be quenched with iodoacetamide .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?

  • Co-solvent systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation: Encapsulate the compound in liposomes or PLGA nanoparticles to enhance bioavailability .
  • Derivatization: Introduce hydrophilic groups (e.g., -SO₃H) via post-synthetic sulfonation .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm (for thiophene absorbance) .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employ multiple reaction monitoring (MRM) for high sensitivity in plasma or tissue samples .
  • Validation parameters: Ensure linearity (R² >0.99), recovery (>90%), and LOQ <10 ng/mL .

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